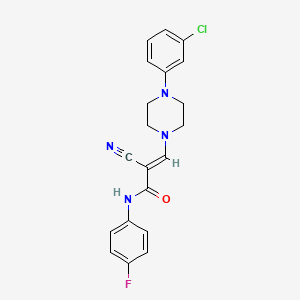

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN4O/c21-16-2-1-3-19(12-16)26-10-8-25(9-11-26)14-15(13-23)20(27)24-18-6-4-17(22)5-7-18/h1-7,12,14H,8-11H2,(H,24,27)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYKTVWUOUJNQH-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with ethylene glycol to form 1-(3-chlorophenyl)piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

-

Acrylamide Formation: : The next step involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzoyl chloride to form N-(4-fluorophenyl)piperazine-1-carboxamide. This reaction is typically conducted in the presence of a base such as triethylamine and a solvent like dichloromethane.

-

Formation of the Final Compound: : The final step involves the reaction of N-(4-fluorophenyl)piperazine-1-carboxamide with acrylonitrile in the presence of a base such as sodium hydride to form this compound. This reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives with altered biological activity.

-

Reduction: : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in DMF, acyl chlorides in dichloromethane.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with amine groups replacing cyano groups.

Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine or aromatic rings.

Scientific Research Applications

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide has several scientific research applications:

-

Medicinal Chemistry: : The compound is studied for its potential as a pharmaceutical agent, particularly in targeting neurological pathways due to its piperazine moiety, which is common in many psychoactive drugs.

-

Biological Research: : It is used in studies investigating receptor binding and signal transduction pathways, particularly those involving serotonin and dopamine receptors.

-

Chemical Biology: : The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives and their interactions with biological targets.

-

Industrial Applications:

Mechanism of Action

The mechanism of action of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring allows the compound to bind to serotonin and dopamine receptors, modulating their activity and influencing neurological processes. The cyano and fluorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog 1: (Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-fluorophenyl)-N-propylacrylamide ()

- Key Differences :

- Lacks the piperazine ring; instead, it has a propylamide chain.

- Retains the 4-fluorophenyl and 4-chlorophenyl motifs but with distinct stereochemistry (Z/E).

- Implications :

- Reduced receptor affinity due to the absence of the piperazine pharmacophore.

- Increased hydrophobicity from the propyl group may affect solubility.

- Synthesis : Prepared via oxazolone intermediates, differing from the target compound’s likely piperazine coupling route .

Structural Analog 2: 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide ()

- Key Differences :

- Replaces the piperazine-chlorophenyl group with a sulfamoylphenyl moiety.

- Simpler acrylamide backbone without stereochemical complexity.

- Lower molecular weight (320.34 g/mol vs. ~425 g/mol for the target) may improve bioavailability .

Structural Analog 3: (E)-N-[3-Cyano-3-(4-fluorophenyl)-2-oxopiperidin-1-yl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]acrylamide ()

- Key Differences :

- Piperazine replaced with a 2-oxopiperidine ring.

- Additional methoxy and methylimidazole substituents.

- Implications: Oxopiperidine may reduce basicity, altering receptor interactions.

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

- Target Compound : The 3-chlorophenylpiperazine moiety suggests affinity for 5-HT₁A/2A or D₂ receptors, common in antipsychotics .

- Analog 2 () : Sulfamoyl groups are typical in carbonic anhydrase inhibitors, indicating divergent therapeutic applications .

- Analog 3 () : Methylimidazole and methoxy groups may shift activity toward kinase targets (e.g., EGFR) .

Solubility and Lipophilicity

- Target Compound : High logP (~4.5 estimated) due to chloro/fluoro substituents; moderate solubility in DMSO.

- Analog 1 () : Higher logP (~5.0) from the propyl chain, likely requiring formulation aids .

- Analog 2 () : Lower logP (~3.0) due to the polar sulfamoyl group, enhancing aqueous solubility .

Tabulated Comparison of Key Properties

Biological Activity

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is a synthetic organic compound notable for its complex structure, which includes a piperazine moiety and cyano group. This compound is being investigated for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula: CHClF N

- Molecular Weight: 345.82 g/mol

- Key Functional Groups:

- Piperazine ring

- Cyano group

- Fluorophenyl substituent

Table 1: Structural Features

| Feature | Description |

|---|---|

| Piperazine Moiety | Enhances interaction with neurotransmitter receptors |

| Cyano Group | Potentially increases biological activity |

| Fluorophenyl Substituent | May influence pharmacokinetics and receptor binding |

Research indicates that compounds similar to this compound often interact with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction is crucial for potential applications in treating psychiatric disorders such as anxiety and depression.

Pharmacological Studies

Studies employing quantitative structure-activity relationship (QSAR) methodologies suggest that structural modifications can significantly influence the compound's biological potency. This indicates that this compound may have therapeutic potential based on its specific interactions within biological systems.

Table 2: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Chlorophenyl)piperazine | Piperazine ring; Chlorine substituent | Antidepressant effects |

| N-(4-Chlorophenyl)acetamide | Acetamide functional group; Chlorine substituent | Analgesic properties |

| 1-(4-Fluorophenyl)piperazine | Piperazine ring; Fluorine substituent | Anxiolytic effects |

| 1-(4-Methylphenyl)piperazine | Piperazine ring; Methyl substituent | Neuropharmacological activity |

Case Studies and Research Findings

- Neuropharmacological Effects: A study highlighted that compounds with similar piperazine structures exhibit notable antidepressant properties, suggesting that this compound may also possess similar effects due to its structural features.

- Binding Affinity Studies: Interaction studies have focused on the binding affinity of this compound to various receptors, employing techniques such as radiolabeled ligand binding assays. These studies are essential for elucidating the mechanism of action and therapeutic potential of this compound.

- Synthesis and Activity Correlation: The synthesis of this compound has been linked to its biological activity through structure-activity relationship studies, indicating that specific modifications can enhance or diminish its pharmacological effects.

Q & A

Q. What synthetic strategies are recommended for preparing (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide, and how can yield be optimized?

A multi-step synthesis is typically employed, involving condensation reactions between piperazine derivatives and acrylamide intermediates. For example, refluxing in ethanol with a base catalyst (e.g., piperidine) under inert conditions can promote Michael addition or Knoevenagel condensation . Yield optimization may involve adjusting reaction time (e.g., 10–12 hours), temperature (70–80°C), and stoichiometric ratios of reagents. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.19–7.42 ppm, cyano groups) and carbon backbone .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., m/z 372 [M+1] observed in similar acrylamides) .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the (E)-configuration of the acrylamide moiety .

Q. What precautions are necessary for handling this compound in laboratory settings?

Avoid inhalation/contact with skin/eyes due to potential irritancy. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis or photodegradation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3-chlorophenyl, 4-fluorophenyl) influence biological activity and target selectivity?

The 3-chlorophenyl group on the piperazine ring enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, while the 4-fluorophenyl acrylamide moiety improves metabolic stability by resisting CYP450-mediated oxidation. Computational docking studies (e.g., AutoDock Vina) can map interactions with targets like serotonin or dopamine receptors, which are sensitive to halogen positioning .

Q. What methodologies are recommended for resolving contradictions in reported biological data (e.g., varying IC50 values)?

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.

- Batch-to-Batch Purity Analysis : Employ HPLC-UV (≥98% purity threshold) to rule out impurities affecting activity .

- Meta-Analysis : Compare datasets across studies while accounting for variables like solvent (DMSO vs. saline) or incubation time .

Q. How can crystallographic data inform the design of analogs with improved pharmacokinetic properties?

Single-crystal X-ray diffraction reveals bond lengths and torsion angles critical for conformational flexibility. For instance, planar acrylamide configurations (E-isomer) enhance membrane permeability, while bulky substituents on the piperazine ring can be modified to reduce P-glycoprotein efflux .

Q. What in vitro models are suitable for assessing metabolic stability and toxicity?

Q. How can structural modifications address low aqueous solubility without compromising target affinity?

- Introduce polar groups (e.g., sulfonamide, hydroxyl) at non-critical positions.

- Use salt formation (e.g., hydrochloride) or nanoformulation (liposomes) to enhance solubility while maintaining the core pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.